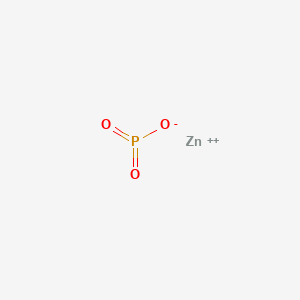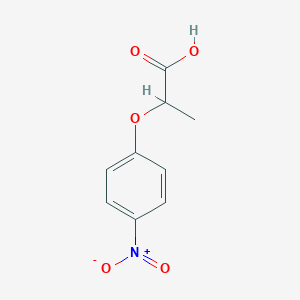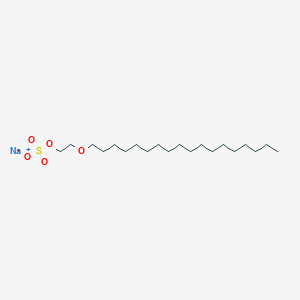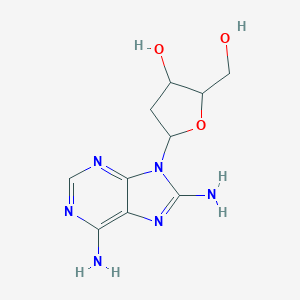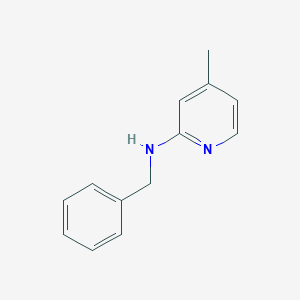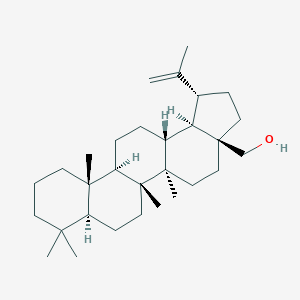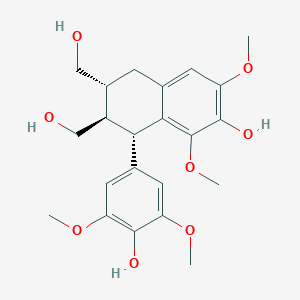
Lyoniresinol
Vue d'ensemble
Description
Lyoniresinol is a lignan compound isolated from various plant species and is known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial properties, and its role in imparting gustatory effects in wines and spirits. The compound has two enantiomers, (+)-lyoniresinol and (-)-lyoniresinol, with distinct taste properties: the former being bitter and the latter tasteless (Luong, Pilkington, & Barker, 2022).
Synthesis Analysis
The first total asymmetric synthesis of (+)- and (-)-lyoniresinol and their deuterated analogues has been achieved, confirming their structure and stereochemistry. This synthesis provides a basis for future quantitation methods in lyoniresinol analysis (Luong et al., 2022). Another synthesis approach for (+)-lyoniresinol dimethyl ether involves asymmetric photocyclization of dibenzylidenesuccinate, showcasing the compound's efficient production methods (Assoumatine et al., 2004).
Molecular Structure Analysis
Investigations into the stereochemistry and biosynthesis of (+)-lyoniresinol in Lyonia ovalifolia var. elliptica have elucidated the compound's stereochemical composition and biosynthetic pathway. This includes the isolation and stereochemical determination of lyoniresinol and its biosynthetic intermediates, highlighting the compound's complex molecular structure (Rahman et al., 2007).
Chemical Reactions and Properties
Lyoniresinol exhibits potent antimicrobial activity against antibiotic-resistant bacterial strains and human pathogenic fungi, indicating its significant chemical reactivity and potential as a lead compound for developing new antibiotic agents (Lee, Jung, & Woo, 2005).
Physical Properties Analysis
The influence of stereochemistry on the taste properties of lyoniresinol stereoisomers has been studied, with findings suggesting that one enantiomer is strongly bitter, another tasteless, and a diastereoisomer slightly sweet. This research underscores the impact of lyoniresinol's physical properties, particularly stereochemistry, on wine taste (Cretin et al., 2015).
Chemical Properties Analysis
Lyoniresinol's inhibitory effect on melanogenic activity through the induction of microphthalmia-associated transcription factor and extracellular receptor kinase activation illustrates the compound's chemical properties related to biological functions. This mechanism underlies its potential use in dermatologic applications as a skin lightening agent (Liu, Sui, Li, & Li, 2012).
Applications De Recherche Scientifique
Asymmetric Synthesis and Stereochemical Applications : Lyoniresinol and its derivatives, known for their anticancer, anti-inflammatory, and antimicrobial properties, have also been discovered in wines and spirits, affecting taste. Total asymmetric synthesis of lyoniresinol enantiomers (+)-1 and (-)-2, along with their deuterated analogues, has been achieved. This synthesis is crucial for future applications in stable isotope dilution analysis for lyoniresinol quantitation methods (Luong, Pilkington, & Barker, 2022).
Melanogenic Activity Inhibition : Lyoniresinol exhibits strong anti-melanogenic activity in murine B16F10 melanoma cells, suggesting potential use in dermatologic applications as a skin-lightening agent. It acts by downregulating the microphthalmia-associated transcription factor (MITF) and tyrosinase protein levels, indicating a novel mechanism of action for melanin biosynthesis inhibition (Liu, Sui, Li, & Li, 2012).
Antimicrobial Properties : (+)-Lyoniresinol-3α-O-β-d-glucopyranoside, isolated from the root bark of Lycium chinense, shows potent antimicrobial activity against antibiotic-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and pathogenic fungi, without causing hemolysis in human erythrocytes. This compound could serve as a lead for developing new antibiotic agents (Lee, Jung, & Woo, 2005).
Wine Taste Influence : Lyoniresinol's stereochemistry significantly impacts the taste of wine, with one enantiomer contributing to bitterness and another being tasteless. This study underscores the importance of stereochemistry in the gustatory properties of wine (Cretin et al., 2015).
Antitrichomonal Activity : (+)-Lyoniresinol, isolated from Maytenus phyllanthoides, has shown antitrichomonal activity, suggesting potential therapeutic applications for Trichomonas vaginalis infections (Moo-Puc et al., 2014).
Biotransformation in Traditional Medicine : Lyoniresinol's aglycone form, obtained through biotransformation using Woodfordia fruticosa flowers, is structurally similar to phytoestrogens. This finding is significant for traditional remedies involving Saraca asoca, highlighting lyoniresinol's role in gynaecological disorders (Mishra & Aeri, 2016).
Orientations Futures
Propriétés
IUPAC Name |
(6R,7R,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O8/c1-27-15-7-12(8-16(28-2)20(15)25)18-14(10-24)13(9-23)5-11-6-17(29-3)21(26)22(30-4)19(11)18/h6-8,13-14,18,23-26H,5,9-10H2,1-4H3/t13-,14-,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVZKBOFCHOPLM-SUNYJGFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@@H]2[C@H]([C@@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Lyoniresinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



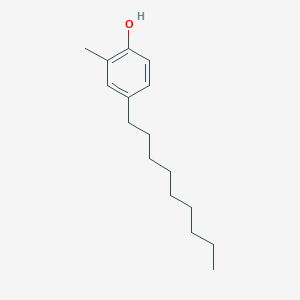



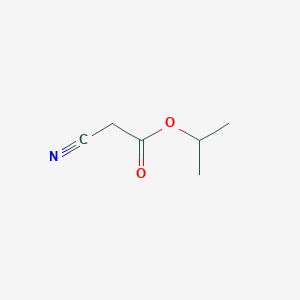
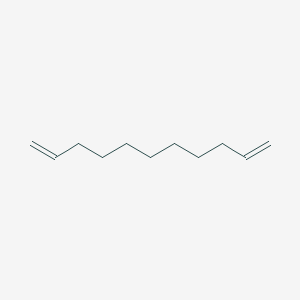
![(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanoyl]amino]hexanoic Acid](/img/structure/B77068.png)
![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)
